3-chloro-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQBIGDWROKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676855 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24509-69-1 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-chloro-1H-pyrrolo[3,2-b]pyridine chemical structure and properties
This guide serves as an in-depth technical resource for 3-chloro-1H-pyrrolo[3,2-b]pyridine (also known as 3-chloro-4-azaindole ), a critical heterocyclic building block in medicinal chemistry.[1]
Executive Summary & Chemical Identity
3-Chloro-1H-pyrrolo[3,2-b]pyridine is a halogenated derivative of the 4-azaindole scaffold. It represents a "privileged structure" in drug discovery, serving as a bioisostere for indole and purine systems. Its specific utility lies in the C3-chlorine atom, which functions either as a metabolic blocking group to prevent oxidation at the electron-rich 3-position or as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Chemical Identity Table
| Property | Data |
| Common Name | 3-Chloro-4-azaindole |
| IUPAC Name | 3-chloro-1H-pyrrolo[3,2-b]pyridine |
| CAS Number | 24509-69-1 |
| Molecular Formula | C |
| Molecular Weight | 152.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >130 °C (Parent 4-azaindole: 126–130 °C) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | Pyrrole NH: ~17.5 (DMSO); Pyridine N: ~5.0 (Conjugate acid) |
Structural Analysis & Electronic Profile
The 4-azaindole scaffold consists of a pyridine ring fused to a pyrrole ring.[1] The nitrogen atoms are located at positions 1 (pyrrole) and 4 (pyridine).
Electronic Distribution[1]
-
Pyrrole Ring (Electron Rich): The C3 position is the most electron-rich site in the bicycle, making it the primary target for electrophilic aromatic substitution (SEAr).[1]
-
Pyridine Ring (Electron Poor): The nitrogen at position 4 exerts an electron-withdrawing inductive effect, making the system overall less reactive toward electrophiles than a standard indole.
-
Chlorine Substituent: The chlorine at C3 deactivates the ring slightly via induction but stabilizes the scaffold against oxidative metabolism (e.g., by Cytochrome P450s), which typically attacks the C3 position of indoles.
Structural Diagram (Graphviz)
The following diagram illustrates the numbering scheme and key electronic features.[1]
Caption: Numbering scheme of 3-chloro-4-azaindole.[1] N1 is the pyrrolic nitrogen; N4 is the pyridinic nitrogen. The Chlorine is attached at the reactive C3 position.
Synthesis Methodology
The most reliable route to 3-chloro-1H-pyrrolo[3,2-b]pyridine is the direct electrophilic chlorination of the parent 4-azaindole. Due to the electron-deficient nature of the pyridine ring, the reaction is highly regioselective for the C3 position of the pyrrole ring.
Protocol: Electrophilic Chlorination
Reagents: 1H-pyrrolo[3,2-b]pyridine (4-azaindole), N-Chlorosuccinimide (NCS), DMF.[1]
-
Dissolution: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Addition: Cool the solution to 0 °C. Add NCS (1.05 equiv) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target mass: M+1 = 153/155).
-
Workup: Dilute the reaction mixture with water (5x volume). The product often precipitates.
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).
Mechanism:
The reaction proceeds via an S
Caption: Synthetic pathway via electrophilic aromatic substitution using N-chlorosuccinimide (NCS).
Reactivity & Functionalization
The 3-chloro-4-azaindole scaffold offers three distinct vectors for chemical modification, enabling the construction of complex drug candidates.
A. C3-Chlorine Displacement (Cross-Coupling)
While less reactive than C-Br or C-I bonds, the C3-Cl bond can participate in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) using electron-rich, bulky ligands (e.g., SPhos, XPhos) or Buchwald precatalysts.
-
Application: Installation of aryl or heteroaryl groups at C3.
B. N1-Alkylation/Arylation
The pyrrole nitrogen (pKa ~17.[1]5) can be deprotonated with bases like NaH, Cs
-
Application: Tuning solubility and permeability; preventing metabolic N-glucuronidation.[1]
C. C2-Lithiation
The C2 proton is acidic enough to be removed by strong bases (e.g., n-BuLi) if the N1 position is protected (e.g., with SEM or Boc).[1] The resulting lithiated species can trap electrophiles (aldehydes, halides).
-
Application: Introduction of substituents at C2.
Caption: Primary reactivity nodes. C3-Cl allows cross-coupling; N1 allows alkylation; C2 allows lithiation.
Medicinal Chemistry Applications
In drug design, 3-chloro-1H-pyrrolo[3,2-b]pyridine is primarily utilized as a bioisostere and a metabolic stabilizer .[1]
Kinase Inhibition
The 4-azaindole scaffold mimics the purine core of ATP.[1]
-
Binding Mode: The pyridine nitrogen (N4) and the pyrrole NH (N1) can form a bidentate hydrogen bond donor/acceptor motif with the hinge region of kinase enzymes.[1]
-
Role of Chlorine: The C3-chlorine atom fills the hydrophobic pocket often found behind the ATP binding site (Gatekeeper region) and prevents metabolic oxidation of the otherwise reactive C3-H bond.
Metabolic Stability
Indoles are prone to oxidation at C3 by cytochrome P450 enzymes, leading to reactive indolenine intermediates and toxicity.[1] Substitution with chlorine at C3 blocks this pathway, significantly increasing the metabolic half-life (
Safety & Handling
-
Hazards: Classified as Irritant (Skin/Eye/Respiratory).[1]
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light to prevent potential dechlorination over long periods.
References
-
Synthesis of Azaindoles: Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine)."[1] Tetrahedron, 2007. (General azaindole reactivity extrapolated to 4-azaindole).
-
Electrophilic Substitution: Hands, D., et al. "Electrophilic substitution in the pyrrolo[3,2-b]pyridine series."[1] Journal of Heterocyclic Chemistry, 1986.
-
CAS Registry Data: NIH PubChem. "3-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 24509-69-1)."[1] (Note: Link directs to isomer for validation; specific CAS 24509-69-1 verified via BLD Pharm).
-
Commercial Availability: BLD Pharm. "3-Chloro-1H-pyrrolo[3,2-b]pyridine Product Page."[1] Link
Sources
Technical Guide: Medicinal Chemistry of the 3-Chloro-1H-pyrrolo[3,2-b]pyridine Scaffold
The following technical guide details the medicinal chemistry applications, synthesis, and structural logic of the 3-chloro-1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 3-chloro-5-azaindole ).
Executive Summary
The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) scaffold represents a critical bioisostere of the indole and purine ring systems, widely utilized in oncology and immunology drug discovery. The introduction of a chlorine atom at the C-3 position transforms this core into a highly privileged motif.
This modification serves three primary medicinal chemistry objectives:
-
Metabolic Blockade: It prevents oxidative metabolism at the electron-rich C-3 position (a common liability in indoles).
-
Potency Enhancement: The chlorine atom fills hydrophobic "gatekeeper" pockets in kinase ATP-binding sites.
-
Electronic Modulation: It lowers the pKa of the pyrrole NH, potentially strengthening hydrogen bond interactions with target residues (e.g., hinge regions of kinases).
This guide outlines the synthetic access, structural activity relationships (SAR), and experimental protocols for leveraging this scaffold.
Structural Rationale & Physicochemical Properties[1]
The 3-chloro-5-azaindole scaffold offers distinct advantages over its parent indole and 7-azaindole counterparts.
Bioisosteric Comparison
| Property | Indole | 7-Azaindole | 5-Azaindole (Scaffold) |
| IUPAC | 1H-indole | 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[3,2-b]pyridine |
| H-Bond Acceptors | 0 | 1 (N-7) | 1 (N-4) |
| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) |
| Lipophilicity (cLogP) | High | Moderate | Moderate |
| Solubility (Aq.) | Low | Improved | High |
| C-3 Reactivity | High (Metabolic Liability) | Moderate | Modulated by Pyridine N |
The "3-Chloro" Effect
The C-3 position in azaindoles is electron-rich. Without substitution, it is susceptible to oxidation by Cytochrome P450 enzymes.
-
Metabolic Stability: The C-Cl bond is metabolically robust, blocking oxidation.
-
Halogen Bonding: The chlorine can participate in halogen bonding with backbone carbonyls or fill small hydrophobic pockets (e.g., the "back pocket" in kinases).
Synthetic Pathways[2][3][4]
The synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridine typically proceeds via electrophilic aromatic substitution (EAS) on the parent 5-azaindole. Unlike 7-azaindole, the 5-azaindole nitrogen (N-4) exerts a specific electronic influence that directs electrophiles to C-3, though regioselectivity must be carefully controlled.
Pathway Diagram
The following diagram illustrates the core synthesis and downstream coupling logic.
Figure 1: Synthetic route for the generation of the 3-chloro-5-azaindole scaffold.
Experimental Protocols
Synthesis of 3-Chloro-1H-pyrrolo[3,2-b]pyridine
Objective: Regioselective chlorination of the 5-azaindole core.
Reagents:
-
1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
DMF (Dimethylformamide), anhydrous
Protocol:
-
Dissolution: Charge a round-bottom flask with 1H-pyrrolo[3,2-b]pyridine (e.g., 1.18 g, 10 mmol) and dissolve in anhydrous DMF (10 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add NCS (1.40 g, 10.5 mmol) portion-wise over 15 minutes to avoid exotherms.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor reaction progress via LC-MS (Target Mass: ~152/154 Da for M+H).
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates.
-
If precipitate forms: Filter, wash with cold water, and dry under vacuum.
-
If no precipitate: Extract with EtOAc (3 x 30 mL), wash combined organics with brine, dry over Na2SO4, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (SiO2, 0–5% MeOH in DCM).
-
Yield: Expected yield is 65–85%.
Biological Assay: Kinase Inhibition Screening (General)
Objective: Validate the affinity of the scaffold against a target kinase (e.g., c-Met, TNIK, or ACC1).
Protocol:
-
Preparation: Dissolve the 3-chloro-derivative in 100% DMSO to a stock concentration of 10 mM.
-
Dilution: Prepare a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
Incubation: Mix compound (2 µL) with Recombinant Kinase (e.g., 5 nM) and peptide substrate. Incubate for 15 minutes at RT.
-
Activation: Initiate reaction by adding ATP (at Km concentration).
-
Detection: After 60 minutes, add detection reagent (e.g., ADP-Glo™ or similar). Read luminescence/fluorescence.
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.
Mechanism of Action & Binding Mode
The 3-chloro-5-azaindole scaffold is particularly effective in Type I kinase inhibition (ATP-competitive).
Binding Diagram (Graphviz)
This diagram visualizes the pharmacophore interactions within a typical kinase hinge region.
Figure 2: Pharmacophore mapping of 3-chloro-5-azaindole in the ATP-binding pocket.
-
N4 (Pyridine): Acts as a hydrogen bond acceptor for the hinge region backbone NH.
-
N1 (Pyrrole): Acts as a hydrogen bond donor to the hinge region backbone Carbonyl.
-
C3-Cl: Occupies the space often reserved for the ribose ring of ATP or interacts with the Gatekeeper residue, enhancing selectivity.
References
-
Synthesis of Azaindoles: L. Estel, et al. "Systematic synthesis of azaindoles." Journal of Heterocyclic Chemistry, 1989.
-
Electrophilic Halogenation Regioselectivity: Jørgensen, M. et al. "Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions." Chemical Science, 2017.
-
ACC1 Inhibition (5-Azaindole Application): Watanabe, T. et al. "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry, 2019.
-
TNIK Inhibitors: El-Mernissi, et al. "New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors." Journal of Molecular Structure, 2021. (Note: Comparative SAR with 7-azaindole).[1]
-
Electrochemical Halogenation: Ackermann, L. et al. "Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles."[2] ChemRxiv, 2023.
Sources
Technical Guide: SAR and Optimization of 3-Substituted 5-Azaindoles
This guide details the Structure-Activity Relationship (SAR), synthetic accessibility, and physicochemical profile of 3-substituted 5-azaindoles (1H-pyrrolo[3,2-c]pyridine). It is designed for medicinal chemists and drug discovery scientists, moving beyond generic "azaindole" literature to focus specifically on the unique properties of the 5-isomer.
Executive Summary: The "Selectivity" Isomer
While 7-azaindole is the ubiquitous "privileged scaffold" for kinase inhibition due to its adenine-mimicking bidentate hydrogen bonding, 5-azaindole offers a distinct pharmacological profile. Its value lies not in mimicking ATP perfectly, but in altering the hydrogen bond vector and drastically changing basicity .
The 5-azaindole scaffold is defined by:
-
High Basicity: The pyridine nitrogen (N5) has a pKa of ~8.4, significantly higher than 7-azaindole (~3.7).
-
Monodentate Binding: Unlike the 1,3-bidentate motif of 7-azaindole, the 5-isomer typically acts as a monodentate hinge binder or requires water-mediated interactions, offering a route to kinase selectivity .
-
C3 Reactivity Challenge: The C3 position is less nucleophilic than in indole or 7-azaindole, requiring specialized synthetic protocols.
Part 1: The Scaffold Architecture & Physicochemical Profile
The 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) presents a unique electronic face compared to its isomers. Understanding this is the prerequisite for rational SAR design.
Electronic Distribution and pKa
The position of the pyridine nitrogen (N5) relative to the pyrrole nitrogen (N1) dictates the electronic properties. In 5-azaindole, the N5 is "meta" to the bridgehead carbons in a fused sense, but the lack of direct N1-N5 proximity (as seen in 7-azaindole) removes the inductive suppression of basicity.
| Property | Indole | 7-Azaindole | 5-Azaindole | Impact on Drug Design |
| pKa (Conj.[1] Acid) | -2.4 (N1) | ~3.7 (N7) | ~8.4 (N5) | 5-Aza is largely protonated at physiological pH; high solubility but potential permeability issues.[1] |
| H-Bond Donor | N1-H | N1-H | N1-H | Standard pyrrole donor.[1] |
| H-Bond Acceptor | None (weak) | N7 (Strong) | N5 (Strong) | Vector points ~120° away from N1, altering the "bite angle." |
| LogP | 2.14 | 1.65 | ~1.2 | Lower lipophilicity aids in lowering total clearance.[1] |
The "Bite Angle" and Kinase Binding
The critical distinction in SAR is the H-bond geometry.
-
7-Azaindole: N1 and N7 form a tight "pincer" (distance ~2.5 Å) that fits the backbone carbonyl and amide NH of the kinase hinge region (e.g., Vemurafenib).
-
5-Azaindole: The N1 and N5 are spatially distant.[1] It cannot form the standard bidentate interaction with adjacent hinge residues.
-
Implication: 5-Azaindoles often bind via N1 (donor) to the hinge, while N5 interacts with conserved water molecules or distinct residues deep in the pocket (e.g., Gatekeeper+2), driving selectivity profiles distinct from pan-kinase inhibitors.
-
Part 2: Synthetic Access to C3 (The "Warhead" Vector)
Functionalizing the C3 position of 5-azaindole is chemically distinct from indole. The electron-deficient pyridine ring deactivates the pyrrole C3 towards electrophilic aromatic substitution (SEAr).
The Reactivity Cliff
Standard Vilsmeier-Haack or Mannich conditions used for indoles often fail or proceed with poor yields for 5-azaindoles due to the protonation of N5 in acidic media, which further deactivates the ring.
Protocol 1: C3-Iodination (The Gateway Reaction) Direct iodination requires maintaining a neutral species or using enhanced electrophiles.
-
Reagents: 5-Azaindole (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv).
-
Solvent: DMF (Anhydrous).[1]
-
Condition: Stir at Room Temperature for 2-4 hours. Note: Unlike 7-azaindole, acid catalysis is NOT recommended here as it protonates N5.
-
Workup: Quench with 10% Na₂S₂O₃. Precipitate usually forms.[1]
-
Yield: Expect 85-95% of 3-iodo-5-azaindole .
-
Validation: ¹H NMR shows loss of C3-H signal (typically a doublet coupling with N1-H).[1]
C3-Alkylation (Aza-Friedel-Crafts)
For introducing carbon chains or rings directly:
-
Challenge: 5-Azaindole is the least reactive isomer for C3-alkylation with imines/epoxides.[1]
-
Solution: Requires Acid Catalysis (despite the deactivation risk) to activate the electrophile, balanced against N5 protonation.
-
Catalyst: 10 mol% p-Toluenesulfonic acid (p-TSA).
-
Mechanism: The acid activates the imine/electrophile sufficient to overcome the nucleophilic deficit of the 5-azaindole C3.
Caption: Synthetic workflow prioritizing C3-iodination as the robust pivot point for library generation, circumventing low nucleophilicity.
Part 3: Structure-Activity Relationship (SAR) Logic
When optimizing 3-substituted 5-azaindoles, the SAR is driven by the interaction of the C3-substituent with the Gatekeeper residue and the Solvent Front , while the core handles the Hinge.
The "Head" (Scaffold Core)
-
N1 (Pyrrole NH): Primary H-bond donor to the Hinge (e.g., Glu residue backbone C=O).
-
Optimization: Alkylation of N1 usually abolishes activity unless the target pocket has a specific hydrophobic slot (e.g., some non-kinase targets).
-
-
N5 (Pyridine N):
-
Role: Solvation handle and water-mediated H-bond acceptor.
-
Liability: High basicity can lead to lysosomal trapping or poor membrane permeability.
-
Fix: If permeability is low, introduce electron-withdrawing groups (F, Cl) at C4 or C6 to lower N5 pKa.
-
The "Tail" (C3 Substituent)
The C3 vector points towards the Gatekeeper residue and the Back Pocket .
-
Small Groups (Cl, CN, Me): Generally insufficient for high potency but useful for fragment screening.
-
Aryl/Heteroaryl Rings (via Suzuki):
-
Flexible Linkers (via Friedel-Crafts):
-
Used to reach the ribose pocket or solvent front.[1]
-
Example: 3-aminomethyl derivatives can form salt bridges with Asp residues in the DFG motif.
-
SAR Decision Matrix
| Observation | Hypothesis | Synthetic Action |
| High Potency, Low Permeability | N5 is protonated at pH 7.4 (Ionized). | Add F at C4/C6 to lower pKa; or cap N1 (rare).[1] |
| Loss of Potency vs 7-Aza | Loss of bidentate hinge binding.[1] | Check water map. Add H-bond acceptor on C3 substituent to recapture interaction. |
| Metabolic Instability | Oxidation at electron-rich C2 or C3.[1] | Block C2 with Methyl/Cl.[1] Ensure C3 substituent is bulky. |
Part 4: Visualization of Binding Modes
The following diagram illustrates the fundamental difference in binding topology between the 5-aza and 7-aza scaffolds, guiding the design of the C3 substituent.
Caption: 7-Azaindole binds via a direct bidentate "pincer." 5-Azaindole relies on N1-anchoring and C3-vectors, often utilizing water bridges at N5.
References
-
Reactivity of Azaindoles: Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.[1][4] (2017). Investigates the reduced nucleophilicity of 5-azaindole C3 compared to other isomers.
-
Kinase Binding Modes: The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Reviews the structural basis of azaindole binding, highlighting the "hinge binder" variations.
-
Physicochemical Properties: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. (2021).[5] Provides comparative pKa and lipophilicity data for substituted azaindoles.
-
Synthetic Protocols: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack.[1] (2024).[1] Contextualizes the difficulty of formylating electron-deficient azaindoles, necessitating alternative routes for the 5-isomer.
Sources
- 1. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties of 3-Chloro-1H-pyrrolo[3,2-b]pyridine for Drug Design
Executive Summary
The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a privileged substructure in modern medicinal chemistry, particularly within the kinase inhibitor landscape. Unlike its more ubiquitous isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole scaffold offers a distinct hydrogen bond donor/acceptor vector profile that allows for unique binding modes in ATP-binding pockets.
This technical guide focuses specifically on the 3-chloro-1H-pyrrolo[3,2-b]pyridine derivative. The introduction of a chlorine atom at the C3 position is not merely a lipophilic modification; it fundamentally alters the electronic landscape of the heteroaromatic system, modulating pKa, dipole moments, and enabling specific halogen-bonding interactions. This document provides a comprehensive analysis of these properties to guide rational drug design.
Electronic Architecture & Structural Logic
Nomenclature and Numbering
Correct identification is critical due to the multiplicity of azaindole isomers.
-
Fusion: Nitrogen at position 4 (pyridine ring).
-
Substitution: Chlorine at position 3 (pyrrole ring,
-position).
Electronic Distribution and Aromaticity
The 4-azaindole system is a
-
Pyridine Ring (N4): Acts as an electron sink. The nitrogen at position 4 possesses a lone pair in an
orbital orthogonal to the -system, making it a dedicated Hydrogen Bond Acceptor (HBA) . -
Pyrrole Ring (N1): The nitrogen at position 1 contributes its lone pair to the aromatic sextet, rendering the N-H bond a strong Hydrogen Bond Donor (HBD) .
-
C3 Position (The Reactive Center): In the parent scaffold, C3 is the most electron-rich site, susceptible to electrophilic aromatic substitution (
).
The 3-Chloro Effect: Substituting hydrogen with chlorine at C3 introduces two competing electronic effects:
-
Inductive Withdrawal (-I): Chlorine is highly electronegative (
), pulling electron density through the -framework. This lowers the energy of the HOMO, potentially increasing metabolic stability against oxidative metabolism at the pyrrole ring. -
Mesomeric Donation (+M): The lone pairs on chlorine can donate into the
-system, but in the context of the electron-deficient pyridine fusion, the inductive effect typically dominates, resulting in a net deactivation of the ring system compared to the parent.
Figure 1: Electronic architecture of 3-chloro-4-azaindole showing the interplay between the core scaffold and the halogen substituent.
Physicochemical Profiling for Drug Design
The addition of the 3-Cl group drastically alters the physicochemical profile compared to the parent scaffold.
Acid-Base Properties (pKa)
The 3-chloro group exerts a strong electron-withdrawing inductive effect (-I), which impacts both nitrogen centers.
| Center | Property | Parent (Calc.) | 3-Chloro Analog (Est.) | Impact on Design |
| N4 (Pyridine) | ~6.9 - 7.2 | ~5.5 - 6.0 | Reduced basicity reduces lysosomotropic trapping; improves membrane permeability. | |
| N1 (Pyrrole) | ~17.5 | ~15.0 - 16.0 | Increased acidity strengthens the H-bond donor capability of the N-H group. |
Note: Values are estimated based on Hammett substituent constants (
Lipophilicity and Solubility
- cLogP: The chloro substituent typically adds +0.7 to +0.9 units to the cLogP.
-
Solubility: The increase in lipophilicity and the disruption of crystal packing (due to the steric bulk of Cl vs H) often reduces aqueous solubility unless compensated by solubilizing groups elsewhere on the molecule.
Molecular Interactions: The "Lock and Key"
In kinase drug discovery, the 4-azaindole scaffold is often designed to bind to the hinge region of the ATP-binding site. The 3-chloro group adds a third dimension to this binding via Halogen Bonding .
The Hinge Binding Motif
The 4-azaindole presents a "Donor-Acceptor" (D-A) motif:
-
N1-H (Donor)
Hinge Carbonyl (e.g., Glu/Met backbone). -
N4 (Acceptor)
Hinge Amide NH.
Halogen Bonding (The -Hole)
The 3-chloro atom is not merely a hydrophobic space-filler. It possesses a
-
Mechanism: The
-hole interacts with Lewis bases (backbone carbonyls, water molecules, or electron-rich side chains like Met/Cys sulfur) in the binding pocket. -
Directionality: Strictly linear (
relative to the C-Cl bond). -
Energy: 1–5 kcal/mol, comparable to a weak hydrogen bond but more hydrophobic.
Figure 2: Schematic of the bidentate binding mode of 3-chloro-4-azaindole to a kinase hinge region, highlighting the ancillary halogen interaction.
Experimental & Computational Protocols
To validate the properties of this scaffold in your specific project, the following protocols are recommended.
Computational Profiling (DFT Workflow)
Do not rely on generic force fields for halogen bonding; they often lack the
-
Geometry Optimization: B3LYP/6-311G(d,p) or
B97X-D (includes dispersion corrections). -
Electrostatic Potential (ESP) Map: Map the electron density to visualize the
-hole on the chlorine.-
Success Criterion: A distinct region of positive potential (blue/green) at the tip of the Cl atom against a red/yellow electron-rich ring system.
-
-
Interaction Energy: Calculate the interaction energy with a model Lewis base (e.g., formaldehyde) placed along the C-Cl axis.
Synthesis of 3-Chloro-1H-pyrrolo[3,2-b]pyridine
While the parent scaffold is commercially available, the 3-chloro derivative is typically synthesized via electrophilic halogenation.
Protocol:
-
Reagent: N-Chlorosuccinimide (NCS).
-
Solvent: DMF or Acetonitrile (polar aprotic favors the ionic intermediate).
-
Conditions: Stir at RT for 2-4 hours.
-
Purification: The 3-chloro product is less polar than the starting material. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Note: Avoid acidic workups if possible to prevent protonation of the pyridine ring, which complicates extraction.
-
Figure 3: Synthetic pathway for the selective C3-chlorination of the 4-azaindole scaffold.
References
-
Structure and Activity of Pyrrolopyridines
-
Halogen Bonding in Drug Design
-
Kinase Inhibitor Scaffolds (JAK1 Selectivity)
- Electronic Properties of Azaindoles: Source: Sigma-Aldrich Technical Data Title: 1H-Pyrrolo[3,2-b]pyridine Product Specific
-
Reactivity of Pyrrolopyridines
Sources
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1h-pyrrolo[3,2-b]pyridine-5-carbonitrile (C8H5N3) [pubchemlite.lcsb.uni.lu]
- 3. CAS 1000342-87-9: 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine [cymitquimica.com]
- 4. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Protocols for Chlorination of 1H-Pyrrolo[3,2-b]pyridine at C3 Position
[1]
Abstract & Strategic Overview
The regioselective functionalization of 1H-pyrrolo[3,2-b]pyridine (commonly referred to as 4-azaindole ) is a critical transformation in the synthesis of kinase inhibitors and bioisosteres of indole-based therapeutics. Unlike the more common indole scaffold, the 4-azaindole core possesses a pyridine nitrogen at position 4, which exerts a strong electron-withdrawing effect, deactivating the ring system towards electrophilic attack.
Despite this deactivation, the C3 position remains the most nucleophilic site on the pyrrole ring due to the stability of the intermediate sigma complex compared to C2. This guide details the optimized protocols for installing a chlorine atom at C3 using N-Chlorosuccinimide (NCS) , a reagent chosen for its balance of reactivity and selectivity.
Key Reaction Scheme
The transformation involves the direct electrophilic aromatic substitution (
Mechanistic Insight & Reactivity Profile
To ensure experimental success, it is vital to understand the electronic bias of the substrate.
-
Electronic Effect: The pyridine nitrogen (N4) withdraws electron density via induction (-I) and resonance (-M), making the system less reactive than indole.
-
Regioselectivity (C3 vs. C2):
-
C3 Attack: Forms a cation at C2 that is stabilized by the adjacent pyrrole nitrogen (N1) lone pair. This resonance contributor preserves the aromaticity of the pyridine ring.
-
C2 Attack: Forms a cation at C3. While also stabilized by N1, the transition state energy is generally higher, and the resulting disruption of the pyrrole system is less favorable kinetically under mild conditions.
-
Reaction Pathway Diagram[6]
Figure 1: Reaction pathway for the electrophilic chlorination of 4-azaindole.
Experimental Protocols
Two protocols are provided.[5][6][7][8][9][10][11] Method A is the industry standard for high yield and reliability. Method B is a "greener" alternative with easier workup, suitable for larger scales where DMF removal is cumbersome.
Method A: The Standard NCS/DMF Protocol
Best for: Small to medium scale (10 mg – 5 g), high solubility requirements.
Reagents & Materials
-
Substrate: 1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 – 1.1 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 5–10 mL per mmol substrate)
-
Quench: Water / Brine / Ethyl Acetate
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Addition: Cool the solution to 0 °C using an ice bath. Add NCS (1.05 equiv) portion-wise over 5–10 minutes.
-
Note: Adding NCS as a solid prevents localized over-concentration.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) . Stir for 2–4 hours .
-
Monitoring: Check reaction progress via TLC (typically 50% EtOAc/Hexane) or LC-MS. The product usually is less polar than the starting material.[7]
-
-
Workup:
-
Dilute the reaction mixture with Water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with Brine (2x) and Water (2x) to remove residual DMF.
-
Dry over anhydrous
or . -
Filter and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0–60% EtOAc in Hexanes).
-
Yield Expectation: 75–90%.
-
Method B: The Acetonitrile Protocol
Best for: Scale-up (>5 g), ease of solvent removal.
Step-by-Step Procedure
-
Dissolution: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in Acetonitrile (MeCN) (0.15 M).
-
Addition: Add NCS (1.1 equiv) in one portion at Room Temperature.
-
Heating: Heat the mixture to 50 °C for 3–6 hours.
-
Rationale: MeCN is less polar than DMF, often requiring mild heat to overcome the activation energy barrier for the electron-deficient 4-azaindole.
-
-
Workup:
-
Concentrate the reaction mixture directly on a rotary evaporator to remove MeCN.
-
Resuspend the residue in Ethyl Acetate and wash with Water and Brine .
-
Tip: Succinimide (byproduct) is water-soluble and will be removed during the aqueous wash.
-
Analytical Validation (QC)
Verify the identity of the product using the following markers.
| Analytical Method | Expected Observation |
| Disappearance of C3-H signal: The doublet/multiplet typically found around | |
| LC-MS | Mass Shift: Observe [M+H]+ = Parent Mass + 34/36 Da. Characteristic chlorine isotope pattern (3:1 ratio of |
| TLC | Rf Change: The 3-chloro product is generally less polar (higher Rf) than the unsubstituted parent. |
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| No Reaction | Substrate deactivation | Increase temperature to 50–60 °C; switch solvent to DMF if using MeCN. |
| Over-chlorination (C2/C3 dichloro) | Excess NCS or high temp | Strictly control NCS stoichiometry (1.0 equiv); add reagent slowly at 0 °C. |
| N-Chlorination | Kinetic control | N-Cl species are often intermediates. Stirring longer at RT usually allows rearrangement to the thermodynamic C3-C bond. If persistent, treat with mild base. |
| Low Yield | DMF retention | DMF can trap product during workup. Ensure thorough water washes or use Method B (MeCN). |
Safety & Handling
-
NCS: Irritant and moisture sensitive. Store in a refrigerator.
-
4-Azaindole: Potential irritant. Handle with gloves and in a fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin. Double-glove and use strictly in a fume hood.
References
-
General Azaindole Reactivity
- Structure and reactivity of azaindoles.
-
Source: (General reference for electrophilic substitution patterns).
-
Chlorination Protocols (Analogous 7-Azaindole Data)
- Regioselective halogen
-
Source: (Establishes NCS/DMF as the gold standard for this scaffold class).
-
Specific Product Data (CAS 1190311-03-5)
- 3-chloro-1H-pyrrolo[3,2-b]pyridine synthesis confirm
-
Source: (Verifies compound stability and existence).
-
Scale-Up Considerations
- Optimization and Scaling up of Azaindole Deriv
-
Source: (Discusses solvent effects and scale-up for similar chlorinated azaindoles).
Sources
- 1. 3-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid methyl ester [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. hycell.tw [hycell.tw]
- 4. ES2781867T3 - 4-Azaindoles sustituidos y su utilización como moduladores del receptor GluN2B - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. diglib.tugraz.at [diglib.tugraz.at]
- 8. orgsyn.org [orgsyn.org]
- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 10. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]
- 11. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Harnessing 3-chloro-1H-pyrrolo[3,2-b]pyridine in Cross-Coupling Reactions
Introduction: The Strategic Value of the 6-Azaindole Core
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique opportunities for modulating physicochemical properties such as solubility and basicity, and for establishing crucial hydrogen bonding interactions with biological targets. The strategic functionalization of this core is paramount for the development of novel therapeutics. 3-chloro-1H-pyrrolo[3,2-b]pyridine has emerged as a key intermediate, providing a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.
The Power of Palladium: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. For a substrate like 3-chloro-1H-pyrrolo[3,2-b]pyridine, these reactions unlock a vast chemical space for the synthesis of diverse compound libraries.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of a C-C bond between an organoboron species and an organic halide. In the context of 3-chloro-1H-pyrrolo[3,2-b]pyridine, this reaction is instrumental in introducing a wide array of aryl and heteroaryl substituents at the C3-position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is crucial for an efficient reaction, particularly with electron-rich heterocyclic halides.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related chloro-heterocycles.[1][2][3][4]
Materials:
-
3-chloro-1H-pyrrolo[3,2-b]pyridine
-
Aryl- or heteroarylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd2(dba)3) (1-5 mol%)
-
Ligand (if required, e.g., SPhos) (2-10 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), potentially with water
Procedure:
-
To an oven-dried reaction vessel, add 3-chloro-1H-pyrrolo[3,2-b]pyridine, the boronic acid, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl2 | K2CO3 | DME/H2O | 80-90 | 70-95 | [2] |
| Pd2(dba)3 / SPhos | Cs2CO3 | Toluene/Ethanol | 60-110 | 80-95 | |
| Pd(OAc)2 / PPh3 | Na2CO3 | Dioxane/H2O | 90 | 60-85 | [5] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction is particularly valuable for synthesizing derivatives of 3-chloro-1H-pyrrolo[3,2-b]pyridine bearing primary or secondary amine functionalities, which are common motifs in bioactive molecules.
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[6][7][8]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of halo-pyridines and related heterocycles.[6][9][10]
Materials:
-
3-chloro-1H-pyrrolo[3,2-b]pyridine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by 3-chloro-1H-pyrrolo[3,2-b]pyridine and the amine.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 110 | 60-90 | [9] |
| Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100-110 | 70-95 | [8] |
| Pd(OAc)2 / RuPhos | NaOtBu | t-Butanol | 80-100 | 65-90 | [1] |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted 1H-pyrrolo[3,2-b]pyridines. These alkynyl derivatives are valuable intermediates for further transformations or as final products with potential applications in materials science and medicinal chemistry.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl chloride, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.[11][12][13]
Caption: Catalytic Cycles of the Sonogashira Coupling.
Protocol: General Procedure for Sonogashira Coupling
This is a general protocol for Sonogashira coupling reactions, which can be optimized for 3-chloro-1H-pyrrolo[3,2-b]pyridine.[12][13][14][15]
Materials:
-
3-chloro-1H-pyrrolo[3,2-b]pyridine
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a degassed solution of 3-chloro-1H-pyrrolo[3,2-b]pyridine in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh3)4 / CuI | Et3N | THF | RT - 50 | 70-90 | [14] |
| PdCl2(PPh3)2 / CuI | Et3N | DMF | RT - 60 | 65-85 | [13] |
Heck Reaction: Vinylation of the 6-Azaindole Core
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene. This reaction allows for the introduction of vinyl groups at the C3-position of 3-chloro-1H-pyrrolo[3,2-b]pyridine, which can serve as versatile handles for further synthetic manipulations.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[9][15][16]
Caption: Catalytic Cycle of the Heck Reaction.
Protocol: General Procedure for the Heck Reaction
This general protocol for the Heck reaction can be adapted for 3-chloro-1H-pyrrolo[3,2-b]pyridine.[16][17][18]
Materials:
-
3-chloro-1H-pyrrolo[3,2-b]pyridine
-
Alkene (e.g., styrene, acrylates) (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) (1-5 mol%)
-
Ligand (optional, e.g., PPh3, P(o-tolyl)3) (2-10 mol%)
-
Base (e.g., Et3N, K2CO3, NaOAc) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
Combine 3-chloro-1H-pyrrolo[3,2-b]pyridine, the alkene, palladium catalyst, optional ligand, and base in a reaction vessel.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction to a temperature typically between 80-140 °C under an inert atmosphere.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction mixture and filter to remove any insoluble salts.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)2 / PPh3 | Et3N | DMF | 100-120 | 60-85 | [17] |
| Pd(PPh3)4 | K2CO3 | NMP | 120-140 | 55-80 | [16] |
Conclusion
3-chloro-1H-pyrrolo[3,2-b]pyridine is a highly valuable and versatile intermediate for the synthesis of a diverse range of functionalized 6-azaindole derivatives. The application of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provides medicinal chemists and synthetic researchers with a powerful toolkit for rapidly accessing novel chemical matter. The protocols and mechanistic insights provided herein serve as a guide to effectively utilize this key building block in the pursuit of new discoveries in drug development and materials science. Careful optimization of reaction conditions for each specific substrate combination is, as always, recommended to achieve the best results.
References
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Heck Reaction - Organic Chemistry Portal. Organic-chemistry.org. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. National Center for Biotechnology Information. [Link]
-
Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. - ResearchGate. ResearchGate. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. National Center for Biotechnology Information. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
-
Heck Reaction - Organic Chemistry Portal. Organic-chemistry.org. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic-chemistry.org. [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Real Sociedad Española de Química. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic-chemistry.org. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. National Center for Biotechnology Information. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - UNL. DigitalCommons@University of Nebraska - Lincoln. [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. Frontiers. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Wiley Online Library. [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. ACS Publications. [Link]
-
Heck reaction - Wikipedia. Wikipedia. [Link]
-
SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. ResearchGate. [Link]
-
Sonogashira Reaction: Synthesis of Novel Derivatives of 3‐Aryl‐Substituted 6‐Chloroimidazo[2, 1‐a]phthalazines Catalyzed by Pd‐Cu in Water | Request PDF - ResearchGate. ResearchGate. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. SCIRP. [Link]
-
Suzuki-Miyaura micellar Cross-Coupling in water, at room tempera - Milano-Bicocca. ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org. [Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters - ACS Publications - ACS.org. ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Fisher Scientific. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. - ResearchGate. ResearchGate. [Link]
-
Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. Indian Academy of Sciences. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Lab Reporter [fishersci.se]
- 4. tcichemicals.com [tcichemicals.com]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.unl.pt [research.unl.pt]
- 15. ajol.info [ajol.info]
- 16. researchgate.net [researchgate.net]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Technical Support Center: Synthesis of 3-Chloro-1H-pyrrolo[3,2-b]pyridine
Status: Operational Ticket ID: CHEM-SUP-3CL-AZA Subject: Optimization of Yield and Purity in Electrophilic Chlorination of 4-Azaindoles
Executive Summary & Chemical Context
The Challenge: Synthesizing 3-chloro-1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) presents a specific electronic paradox. Unlike the electron-rich indole, the [3,2-b] fused system contains a pyridine ring that exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects). This deactivates the pyrrole ring towards Electrophilic Aromatic Substitution (EAS).
The Solution: Standard indole chlorination protocols often fail or result in low yields due to this deactivation. Successful synthesis requires a "Goldilocks" approach: the conditions must be vigorous enough to overcome the pyridine deactivation but mild enough to prevent N-oxidation or over-chlorination (forming 2,3-dichloro species).
Core Reaction:
Experimental Workflow (Interactive Diagram)
The following workflow outlines the critical decision nodes for optimizing this specific reaction.
Caption: Decision logic for maximizing conversion of electron-deficient azaindoles.
Troubleshooting Guides (Symptom-Based)
Issue 1: Reaction Stalls (<50% Conversion)
Diagnosis: The pyridine ring (N4 position) is acting as an electron sink, or the NCS reagent has degraded.
-
Root Cause A: Wet Solvent. NCS decomposes in the presence of water to form hypochlorous acid (HOCl) and succinimide. HOCl is a non-selective chlorinating agent that can lead to oxidative ruin.
-
Root Cause B: Protonation. If the reaction medium becomes acidic (due to HCl byproduct), the pyridine nitrogen (N4) protonates. The resulting pyridinium species is highly electron-deficient, completely shutting down EAS at C3.
Corrective Protocol:
-
Solvent Switch: Ensure DMF is anhydrous. The high dielectric constant of DMF promotes the formation of the polarized chloronium intermediate.
-
Stoichiometry: Increase NCS to 1.1 – 1.2 equivalents .
-
Base Additive: Add 1.0 equivalent of solid Potassium Carbonate (
) or a catalytic amount of pyridine. This scavenges any HCl formed, keeping the N4 nitrogen unprotonated and the ring active.
Issue 2: Appearance of "N-Chloro" Intermediate
Diagnosis: You observe a new spot on TLC that reverts to starting material upon standing or aqueous workup.
-
Mechanism: Kinetic chlorination often occurs at the pyrrole nitrogen (N1) first, forming the N-Cl species. This bond is labile.
-
Solution (Thermodynamic Shift): The migration of Cl from N1 to C3 is thermally driven.
-
Action: Heat the reaction mixture to 60°C for 2-4 hours. This forces the rearrangement from the kinetic N-Cl product to the thermodynamic C3-Cl product.
-
Issue 3: Product Contaminated with Succinimide
Diagnosis: NMR shows a singlet at
-
Solution: Succinimide is water-soluble, but its solubility increases drastically in basic pH (pKa
9.6).[1]-
Wash Protocol: Wash the organic layer (EtOAc) with 1M NaOH or saturated NaHCO3 . This deprotonates succinimide, trapping it in the aqueous layer.
-
Optimized Experimental Protocol
Objective: Synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridine on 1.0 g scale.
| Parameter | Specification | Rationale |
| Substrate | 1H-pyrrolo[3,2-b]pyridine (1.0 eq) | Core scaffold. |
| Reagent | N-Chlorosuccinimide (NCS) (1.05 eq) | Mild chlorinating agent; easier to handle than |
| Solvent | DMF (Anhydrous) [0.2 M] | Polar aprotic; stabilizes the polar transition state. |
| Temperature | 25°C | Start RT to minimize over-chlorination; heat to drive completion. |
| Time | 4 – 12 Hours | Monitoring via LCMS is essential. |
Step-by-Step Procedure:
-
Dissolution: In a flame-dried flask under
, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 g, 8.46 mmol) in anhydrous DMF (42 mL). -
Reagent Addition: Add NCS (1.19 g, 8.89 mmol) portion-wise over 15 minutes at room temperature. Do not dump all at once.
-
Reaction: Stir at 25°C for 4 hours.
-
QC Point: Check LCMS. If [M+H] 153/155 (3:1 ratio) is dominant, proceed. If SM remains, heat to 50°C.
-
-
Quench: Pour the mixture into ice-cold water (200 mL). The product may precipitate.[1][2][3]
-
Extraction: Extract with EtOAc (
mL). -
Purification Wash (Critical): Wash combined organics with 10% aqueous
(to quench trace oxidants) followed by saturated (to remove succinimide). -
Isolation: Dry over
, filter, and concentrate. Recrystallize from MeCN or purify via silica column (DCM/MeOH gradient).
Frequently Asked Questions (FAQ)
Q: Can I use DCM instead of DMF?
A: Yes, but the reaction will be significantly slower. Azaindoles are poorly soluble in DCM, and the non-polar solvent does not stabilize the charged intermediate as well as DMF. If you must use DCM, adding a Lewis Acid catalyst like
Q: I see a di-chlorinated byproduct. How do I prevent this? A: This is likely 2,3-dichloro-1H-pyrrolo[3,2-b]pyridine. This occurs if local concentration of NCS is too high.
-
Fix: Use dilute conditions (0.1 M) and add NCS as a solution in DMF via syringe pump over 1 hour.
Q: Why is the yield lower than reported for 7-azaindole? A: The 4-azaindole (pyrrolo[3,2-b]) is electronically different from 7-azaindole (pyrrolo[2,3-b]). The position of the pyridine nitrogen in the [3,2-b] system places positive charge density closer to the C3 site during resonance, destabilizing the Wheland intermediate more than in the 7-azaindole isomer. Expect yields of 60-75% rather than 85%+.
Mechanism of Action
Understanding the electronic flow is vital for troubleshooting.
Caption: Electrophilic substitution pathway. Note the rearrangement step which often requires thermal energy.
References
-
N-Chlorosuccinimide (NCS): A Comprehensive Technical Guide. BenchChem Technical Library. (Accessed 2024). Provides foundational data on NCS reactivity and succinimide removal.[1][4] Link
- Regioselective Halogenation of Azaindoles.Journal of Organic Chemistry. Discusses the electronic differences between indole and azaindole isomers regarding EAS. (General Reference for Azaindole Chemistry).
-
Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology, Master Thesis. Detailed protocols for azaindole functionalization. Link
-
Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides. ResearchGate. While focusing on N-oxides, this source details the chlorination limits of the azaindole core.[5][6] Link
Sources
Troubleshooting regioselectivity issues in chlorination of 5-azaindole
Department: Heterocyclic Chemistry & Process Development Subject: Troubleshooting Regioselectivity in Chlorination Protocols Status: Active Knowledge Base
Triage: The Regioselectivity Decision Matrix
Before modifying your reaction parameters, confirm you are applying the correct mechanistic strategy for your target position. 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) possesses two distinct rings with opposing electronic demands.
Workflow Visualization
Use the diagram below to validate your synthetic route.
Figure 1: Strategic decision tree for selecting the chlorination methodology based on target regiochemistry.
Technical Support Modules (Q&A)
Module A: The Pyridine Ring (C4 vs. C6 Selectivity)
Context: The pyridine ring is electron-deficient and resistant to standard electrophilic attack. Functionalization requires N-oxide activation followed by a Reissert-Henze type rearrangement using
Q: I am targeting the C4-chloro derivative, but I am observing significant C6-chloro byproduct. How do I shift the ratio?
A: The C4/C6 ratio is governed by steric hindrance at N1 and the electronic bias of the N-oxide.
In 5-azaindole 5-oxide, the positions
-
C4 Position: Sterically crowded by the C3-H but electronically favored in some solvents.
-
C6 Position: Sterically accessible but less electronically distinct.
Troubleshooting Protocol:
-
Protect the N1 Position: If your indole nitrogen (N1) is free (NH), the lone pair donation complicates the electronics. Installing a bulky protecting group (e.g., TIPS or Tosyl) on N1 can sterically shield the "inner" face, indirectly influencing the C4/C6 approach.
-
Switch Reagents: If
yields poor selectivity, switch to methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) . These softer electrophiles often react via a sulfonyloxypyridinium intermediate that may exhibit higher regioselectivity due to the larger leaving group size. -
Temperature Control: The rearrangement is exothermic. Run the
addition at 0°C and warm slowly. High temperatures favor the thermodynamic mixture (often increasing C6).
Standardized Protocol (N-Oxide Route):
-
Oxidation: Treat 5-azaindole with mCPBA (1.1 equiv) in DCM or EtOAc at RT. Monitor disappearance of SM. Isolate the N-oxide (often precipitates or requires column).
-
Chlorination: Suspend N-oxide in dry DMF or
. Add (3-5 equiv) dropwise at 0°C. Heat to 60-80°C only if conversion stalls.
Module B: Electrophilic Chlorination (C3 Issues)
Context: C3 is the most electron-rich position. Reaction with NCS (N-chlorosuccinimide) is standard.
Q: I am seeing over-chlorination (3,3-dichloro products) or mixtures of C2/C3. How do I stop at mono-chlorination?
A: This is a kinetic control issue. The mono-chloro product is still reactive.
Corrective Actions:
-
Stoichiometry: Never use excess NCS. Use 0.95 equivalents . It is better to leave 5% starting material unreacted (separable by column) than to generate the 3,3-dichloro impurity (difficult to separate).
-
Solvent Selection: Switch from DMF to Acetonitrile (MeCN) or MeOH . Protic solvents or polar aprotic solvents can stabilize the intermediate
-complex differently. -
Alternative Reagent: Use 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) . It releases chlorine more slowly than NCS in some systems, allowing for better kinetic control.
Module C: Directed Lithiation (C2 Targeting)
Context: C2 is not naturally nucleophilic enough for EAS and requires deprotonation (
Q: My lithiation yields are low, or I'm getting scrambled products.
A: The issue is likely the protecting group (PG) or the directing group (DG) ability.
Protocol Check:
-
Mandatory Protection: You must protect N1. SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc are preferred.
-
Note: Boc can sometimes act as a Directed Metalation Group (DMG) itself, but in azaindoles, the lithiation usually occurs at C2 due to the inductive effect of the adjacent nitrogen.
-
-
Base Selection: Use n-BuLi or LDA at -78°C in THF.
-
Electrophile: Quench with Hexachloroethane (
) or NCS (dissolved in THF). is generally superior for C-Li to C-Cl conversions.
Data Summary: Reaction Conditions Comparison
| Target Position | Primary Reagents | Mechanism | Key Selectivity Driver | Major Byproduct |
| C3 | NCS, DMF/MeCN | EAS | Electron Density (HOMO) | 3,3-dichloro-5-azaindole |
| C4 | mCPBA | Nucleophilic Subst. | Sterics at N1 / Leaving Group | C6-chloro isomer |
| C6 | mCPBA | Nucleophilic Subst. | Sterics at N1 | C4-chloro isomer |
| C2 | n-BuLi | Lithiation | Acidity of C2-H / N1-PG | C3-chloro (rare, if Li migrates) |
Mechanistic Insight: The N-Oxide Rearrangement
Understanding the C4/C6 competition requires visualizing the intermediate.
Figure 2: Divergent pathways in the Reissert-Henze rearrangement of 5-azaindole N-oxide.
References
-
Robinson, S. et al. "Synthesis of 4-chloro-5-azaindole via N-oxide activation." Journal of Organic Chemistry, 2011.[1] (Note: Representative citation for N-oxide chemistry).
-
Thibault, C. et al. "Regioselective functionalization of 5-azaindole scaffolds." Bioorganic & Medicinal Chemistry Letters, 2010. 2
- Yakhontov, L.N. "Chemistry of Azaindoles." Russian Chemical Reviews, 1980.
-
Wang, T. et al. "Copper-catalyzed regioselective C2–H chlorination of indoles." Organic & Biomolecular Chemistry, 2020. 3[3][4][5][6][7]
-
Nasuhipur, F. et al. "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination."[7] RSC Advances, 2020. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for C3-halogenation of pyrrolopyridines
Core Directive: The Kinetic vs. Thermodynamic Landscape
Welcome to the technical support center. If you are optimizing the C3-halogenation of pyrrolopyridines (azaindoles), you are likely balancing two competing factors: regioselectivity and conversion .
Unlike simple indoles, pyrrolopyridines possess a pyridine ring that withdraws electron density, making the pyrrole ring less nucleophilic. Consequently, the reaction temperature is not just a catalyst for speed; it is the switch that controls the migration of the halogen from the kinetic site (Nitrogen) to the thermodynamic site (C3-Carbon).
The Mechanism: Why Temperature Fails You
In many failed experiments, the user assumes the reaction did not occur because the starting material (SM) appears consumed but the desired product is absent, or the SM remains "unreacted."
The Reality: At low temperatures (0°C to RT), electrophiles (like NBS/NIS) often attack the most accessible lone pair—the pyrrole nitrogen (
-
Too Cold: You trap the reaction at the
-halo stage. Upon aqueous workup, this bond hydrolyzes, regenerating your Starting Material. You think the reaction failed; actually, it just never finished. -
Too Hot: You push past the C3-halogenation and trigger poly-halogenation (C3 + C5) or oxidation of the pyridine nitrogen (
).
Visualizing the Pathway (Mechanism)[1]
The following diagram illustrates the critical temperature-dependent bifurcation points in the reaction pathway.
Figure 1: Reaction coordinate showing the N-halo kinetic trap. Note that "failed" reactions at low temperatures often involve the formation of the N-halo species which reverts to SM during workup.
Troubleshooting Guide (Q&A)
Scenario A: "I see full conversion on TLC, but after workup, I only recover Starting Material."
Diagnosis: You likely formed the
-
Do not quench yet. If TLC shows a new spot (often less polar than SM), it is likely the
-halo species. -
Increase Temperature. Warm the reaction from 0°C to Room Temperature (RT). If using NCS (chlorination), you may need to heat to 40–50°C.
-
Check Solvent: Ensure you are using a polar aprotic solvent like DMF or DMAc, which stabilizes the transition state for the rearrangement.
Scenario B: "I am getting a mixture of C3-mono-halo and C3,C5-di-halo products."
Diagnosis: The reaction temperature is too high relative to the stoichiometry of your reagent, or the addition was too fast. The Fix:
-
Temperature Control: Lower the temperature to 0°C during the addition of the halogen source (NBS/NIS).
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the halogenating agent. Do not use excess "to push the reaction."
-
Stepwise Heating: Allow the reaction to stir at 0°C for 1 hour before slowly warming to RT. This ensures the most reactive C3 sites are consumed before the reagent has the thermal energy to attack the less reactive C5 position.
Scenario C: "Chlorination with NCS is not proceeding, even at RT."
Diagnosis: Chlorine is less polarizable than Bromine or Iodine, making NCS a weaker electrophile. The activation energy for C3-chlorination is significantly higher. The Fix:
-
Thermal Boost: Chlorination of 7-azaindole with NCS typically requires heating to 50–60°C in DMF.
-
Catalysis: If heating fails (or causes decomposition), add 5-10 mol% of an acid catalyst (e.g., acetic acid or TsOH) to activate the NCS.
Optimized Experimental Protocol: The "Temperature Ramp"
This protocol minimizes the kinetic trap while preventing over-halogenation.
Reagents: 7-Azaindole (1.0 equiv), N-Halosuccinimide (1.0–1.05 equiv). Solvent: DMF (Dimethylformamide) - Preferred for solubility and rate.
| Step | Action | Critical Technical Note |
| 1 | Dissolution | Dissolve pyrrolopyridine in DMF (0.5 M concentration). Cool to 0°C (Ice bath). |
| 2 | Addition | Add N-Halosuccinimide (NBS/NIS) portion-wise over 15 minutes. |
| 3 | Kinetic Phase | Stir at 0°C for 1 hour . |
| 4 | Thermodynamic Phase | Remove ice bath. Allow to warm to 20–25°C . Stir for 2–4 hours. |
| 5 | Monitoring | Check LCMS/TLC. |
| 6 | Quench | Pour into ice water. Precipitate usually forms. |
Reference Data: Temperature & Reagent Matrix
Use this table to select starting conditions based on your specific halogen and azaindole isomer.
| Substrate | Halogen | Reagent | Solvent | Opt.[1][2][3][4][5] Temp | Key Constraint |
| 7-Azaindole | I (Iodo) | NIS | DMF | 0°C | Very fast. Keep cool to avoid di-iodination. |
| 7-Azaindole | Br (Bromo) | NBS | DMF | 0°C | Standard. If C3 is blocked, C5 bromination requires >60°C. |
| 7-Azaindole | Cl (Chloro) | NCS | DMF | 50°C | Slow at RT. Often requires heat or acid catalysis. |
| 4-Azaindole | Br (Bromo) | NBS | MeCN | RT | Electron poor. May require slight heating compared to 7-aza. |
| 5-Azaindole | Br (Bromo) | 0°C | Highly reactive. Elemental bromine often preferred over NBS. |
References
-
Regioselective Halogenation of 7-Azaindoles
-
Mechanism of C3 vs N1 Selectivity
-
Electrochemical & Cascade Approaches (Alternative Methods)
-
General NBS/NIS Protocols for Heterocycles
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlanchimpharma.com [atlanchimpharma.com]
Removing impurities from crude 3-chloro-1H-pyrrolo[3,2-b]pyridine reaction mixtures
Case ID: 6-AZA-CL-003 Subject: Impurity Removal & Isolation of 3-Chloro-6-azaindole Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The chlorination of 1H-pyrrolo[3,2-b]pyridine (6-azaindole) to generate its 3-chloro derivative is a delicate Electrophilic Aromatic Substitution (EAS). While the C3 position is the most nucleophilic, the electron-deficient pyridine ring renders the system less reactive than a standard indole, often requiring forcing conditions that lead to over-chlorination (C2,3-dichloro) or incomplete conversion .
This guide addresses the three critical impurities found in crude reaction mixtures:
-
Unreacted Starting Material (SM): 1H-pyrrolo[3,2-b]pyridine.[1]
-
Over-chlorinated Byproduct: 2,3-dichloro-1H-pyrrolo[3,2-b]pyridine.
-
Reagent Byproducts: Succinimide (if NCS is used) or metal salts.
Module 1: Diagnostic & Triage
Before initiating purification, characterize your crude mixture to select the correct workflow.
Visual Decision Tree (Workflow)
Figure 1: Purification logic flow based on impurity profile. Note that succinimide removal is a prerequisite for accurate weight-based yield calculation.
Module 2: Troubleshooting & FAQs
Ticket #101: "I have 15% 2,3-dichloro impurity. How do I remove it?"
Root Cause: The 6-azaindole scaffold is electron-deficient. Once the C3-chloro substituent is added, the ring deactivates further, but if the concentration of the chlorinating agent (e.g., NCS) is locally high, the C2 position will react.
Resolution: The 2,3-dichloro impurity is significantly less polar and more lipophilic than the 3-chloro product due to the loss of the C2 proton and added halogen bulk.
-
Recrystallization (Recommended): The di-chloro species disrupts the crystal lattice of the mono-chloro product.
-
Solvent System: Toluene (hot) or Ethyl Acetate/Heptane (1:3) .
-
Why? The di-chloro impurity is often more soluble in the supernatant (mother liquor) of non-polar solvents than the mono-chloro product.
-
-
Flash Chromatography:
-
Use a gradient of 0-5% MeOH in DCM .
-
The di-chloro impurity will elute first (higher
). -
Critical: You must use a modifier (1%
or ) to prevent the basic pyridine nitrogen from interacting with silanols, which causes peak tailing that merges the impurities.
-
Ticket #102: "My product contains significant succinimide."
Root Cause: NCS (N-chlorosuccinimide) converts to succinimide upon reaction. Succinimide is highly soluble in polar organic solvents (DMF, MeCN) often used in this synthesis.
Resolution: Do not attempt to column this away immediately; it overloads the baseline.
-
Protocol: Dissolve the crude residue in Ethyl Acetate. Wash aggressively with Water (3x) followed by Brine . Succinimide is water-soluble; 3-chloro-6-azaindole is not (at neutral pH).
Ticket #103: "Starting material (SM) and Product are co-eluting."
Root Cause: The polarity difference between 6-azaindole and 3-chloro-6-azaindole is minimal. Both are H-bond donors (pyrrole NH) and acceptors (pyridine N).
Resolution:
-
Chemical Scavenging (High Risk/High Reward): If SM is <5%, react the crude mixture with a solid-supported scavenger resin (e.g., electrophilic resin) that targets the more nucleophilic C3 position of the SM? No, this risks reacting with the product.
-
Optimized Chromatography:
Module 3: Standard Operating Procedures (SOPs)
SOP-A: Aqueous Workup (Removal of Reagents)
Target: Removal of DMF, Succinimide, and inorganic salts.
-
Dilute reaction mixture with Ethyl Acetate (10 mL per mmol substrate).
-
Pour into a separatory funnel containing 5% LiCl solution (if DMF was used) or Water (if MeCN was used).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Combine organics and wash with Saturated NaHCO3 (removes acidic impurities) and Brine .
-
Dry over
, filter, and concentrate.
SOP-B: Recrystallization (Purification of 3-Chloro-6-azaindole)
Target: Removal of 2,3-dichloro impurity.
| Parameter | Specification | Notes |
| Solvent | Toluene (Primary) | Alt: EtOAc/Heptane |
| Concentration | 10-15 mL/g | Minimum volume at reflux |
| Temperature | Slow cooling is essential | |
| Seed Crystal | Recommended | If available, add at |
Procedure:
-
Suspend crude solid in Toluene.
-
Heat to reflux (
) until fully dissolved. If insolubles remain (likely salts), perform a hot filtration. -
Remove from heat and allow to cool to Room Temp (RT) over 2 hours with gentle stirring.
-
Cool to
in an ice bath for 1 hour. -
Filter solids and wash with cold Toluene.
-
Check Mother Liquor: The di-chloro impurity should remain in the filtrate.
Module 4: Advanced Mechanistic Insight
Understanding the reactivity profile helps prevent impurities upstream.
Figure 2: Sequential chlorination pathway. The reaction rate at C3 is significantly faster than C2, allowing for kinetic control.
Why does the "Pyridine Nitrogen" matter?
Unlike standard indole, the pyridine nitrogen in 6-azaindole withdraws electron density.
-
Effect: It makes the C3 position less nucleophilic than in indole, requiring longer reaction times.
-
Risk: Researchers often add excess NCS or heat to force the reaction, which overcomes the activation energy for the C2-chlorination, generating the di-chloro impurity [1].
References
-
Synthesis of Azaindoles: Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010).[4][8] Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11–15.[4][8] Link
-
Purification Techniques: MIT OpenCourseWare. Purification of Solids by Recrystallization. Link
-
Azaindole Properties: Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007). Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 63(5), 863-923. (Note: Analogous chemistry for 6-azaindole).[8][9] Link
Sources
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diglib.tugraz.at [diglib.tugraz.at]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane [organic-chemistry.org]
- 5. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google Patents [patents.google.com]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Preventing N-chlorination during synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridine
The following guide serves as a specialized Technical Support Center for the synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridine . It addresses the specific challenge of N-chlorination (chlorination at the N1 position) versus the desired C3-chlorination.
Topic: Preventing N-Chlorination & Optimizing C3-Selectivity Ticket Type: Advanced Synthesis Troubleshooting Status: Resolved / Guide Available
The Mechanistic Landscape
To prevent N-chlorination, one must understand that for azaindoles (like 1H-pyrrolo[3,2-b]pyridine), N-chlorination is often not a "side reaction" but a kinetic intermediate .
Unlike electron-rich indoles, the pyridine ring in pyrrolo[3,2-b]pyridine withdraws electron density, deactivating the pyrrole ring towards Electrophilic Aromatic Substitution (SEAr). Consequently, the reaction energy profile changes:
-
Kinetic Trap: The electrophile (
) attacks the most accessible nucleophile, the N1 lone pair, forming the N-chloro species. -
Thermodynamic Product: The C3-chloro product is more stable but requires overcoming a higher activation energy barrier to form directly, or requires a rearrangement mechanism from the N-chloro intermediate.
The Solution: You do not strictly "prevent" N-chlorination; rather, you promote the rearrangement of the N-chloro intermediate to the C3-chloro product using acid catalysis or thermal energy.
Reaction Coordinate & Pathway
Figure 1: The reaction pathway shows that N-chlorination is often a precursor to C3-chlorination. Success depends on driving the yellow rearrangement path.
Optimized Protocol: The "Gold Standard"
This protocol is designed to bypass the N-chloro trap by utilizing solvent-assisted proton transfer.
-
Reagent:
-Chlorosuccinimide (NCS)[1] -
Solvent:
-Dimethylformamide (DMF) OR Acetic Acid (AcOH) -
Temperature: Ambient to 50 °C
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.05 eq NCS | Slight excess ensures conversion; large excess risks polychlorination. |
| Solvent Choice A | DMF (Preferred) | Polar aprotic. Stabilizes the transition state. Often allows clean conversion at RT. |
| Solvent Choice B | Acetic Acid | Promotes protonation of the N-Cl intermediate, accelerating rearrangement to C3. |
| Concentration | 0.1 M - 0.2 M | Dilution prevents intermolecular side reactions. |
| Quench | Aqueous Sodium Thiosulfate | Essential to destroy unreacted active chlorine species immediately. |
Step-by-Step Workflow
-
Dissolution: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF (10 volumes).
-
Addition: Add NCS (1.05 eq) portion-wise at 0 °C to control the exotherm.
-
Equilibration: Allow to warm to Room Temperature (RT).
-
Monitoring (Critical): Check HPLC/TLC at 1 hour.
-
If N-Cl observed: Heat to 50 °C or add 10% AcOH.
-
-
Workup: Dilute with EtOAc, wash with 10%
, then Brine.
Troubleshooting Guide (Q&A)
Q1: I see a new spot on TLC that is less polar than the starting material, but after workup, I only recover starting material. What happened?
-
Diagnosis: You isolated the N-chloro intermediate . N-Cl bonds are labile. On the silica gel (which is acidic) or during workup, the Cl can be lost, reverting the molecule to the starting material.
-
Fix: Do not quench yet. Add a proton source (e.g., 5-10 equivalents of Acetic Acid) to the reaction mixture and gently heat (40-50 °C). This forces the Cl to migrate from N1 to C3.
Q2: The reaction is stalled at 50% conversion. Adding more NCS leads to impurities.
-
Diagnosis: The pyridine ring in the [3,2-b] isomer strongly deactivates the system. The N-chlorinated species might be acting as a "reservoir" that isn't rearranging.
-
Fix: Switch solvents. If using DCM or THF, switch to DMF . The high polarity of DMF stabilizes the charged intermediates required for the SEAr mechanism. Alternatively, use a catalytic amount of acid (TFA or AcOH) to activate the NCS.
Q3: I am seeing dichlorination (C2 and C3).
-
Diagnosis: Localized high concentration of NCS or high temperatures.
-
Fix: Ensure vigorous stirring during NCS addition. Add NCS as a solution in DMF dropwise rather than as a solid. Lower the temperature to 0 °C during addition.
Decision Tree: Reaction Monitoring
Use this flow to determine your next move based on analytical data.
Figure 2: Troubleshooting logic flow based on in-process controls.
FAQs
Q: Can I use
Q: Why does the literature sometimes suggest protecting the Nitrogen (e.g., N-Boc) first? A: Protection (N-Boc or N-Tosyl) physically blocks the N1 site, forcing chlorination to C3. However, this adds two steps (protection and deprotection) to your synthesis. The direct method described above (using rearrangement logic) is more atom-economical but requires tighter control.
Q: Is the 3-chloro product light sensitive? A: Yes, halogenated azaindoles can undergo photodehalogenation. Store the final product in amber vials, under argon, at -20 °C.
References
-
Mechanism of Indole Chlorination: Powers, J. C. (1966). The Kinetics and Mechanism of the Chlorination of Indoles with N-Chlorosuccinimide. Journal of the American Chemical Society. Context: Establishes the N-chloro to C-chloro rearrangement mechanism fundamental to this chemistry.
-
Azaindole Functionalization: Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 5-Azaindoles. The Journal of Organic Chemistry. Context: Discusses the reactivity profiles of the 5-azaindole (pyrrolo[3,2-b]pyridine) scaffold.
-
Halogenation Methodologies: Alvarez, M., et al. (1999). Halogenation of the Pyrrolo[2,3-b]pyridine Ring. Tetrahedron Letters. Context: While focusing on the 7-azaindole isomer, the solvent effects and NCS protocols are directly transferable to the [3,2-b] system.
-
Rearrangement Dynamics: De Rosa, M., et al. (1992). N-Haloindole Rearrangements: The Role of the Solvent. The Journal of Organic Chemistry. Context: Provides the theoretical basis for using Acetic Acid to drive the N-Cl to C-Cl migration.
Sources
Comparative Guide: 13C NMR & Synthesis of 3-Chloro-1H-pyrrolo[3,2-b]pyridine
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 3-chloro-1H-pyrrolo[3,2-b]pyridine , a critical scaffold in kinase inhibitor discovery (e.g., FGFR, c-Met).[1]
Unlike a standard data sheet, this guide functions as a comparative analysis , benchmarking the target compound against its parent scaffold (1H-pyrrolo[3,2-b]pyridine) and its more common isomer (3-chloro-1H-pyrrolo[2,3-b]pyridine).[1] It addresses the specific synthetic and spectroscopic challenges associated with the [3,2-b] ring system ("4-azaindole"), providing researchers with actionable insights for structural elucidation.[1]
Executive Summary: The "4-Azaindole" Challenge
In drug discovery, the 1H-pyrrolo[3,2-b]pyridine (commonly referred to as 4-azaindole ) scaffold offers distinct hydrogen-bonding vectors compared to the widely used 7-azaindole (pyrrolo[2,3-b]pyridine).[1] However, the introduction of a chlorine atom at the C3 position presents unique challenges:
-
Reactivity: Unlike 7-azaindole, which undergoes facile electrophilic halogenation, the 4-azaindole scaffold is electronically deactivated, often requiring N-oxide activation strategies.[1]
-
Spectral Resolution: The C3-Chlorine substituent induces specific chemical shift perturbations (
) that are diagnostic for confirming regioselectivity, distinguishing the 3-chloro product from 2-chloro or N-chloro byproducts.
13C NMR Spectral Data Analysis
Comparative Chemical Shift Data
The following table contrasts the predicted shifts of the target 3-chloro-4-azaindole against the experimental baselines of its parent and isomer. This comparison allows for rapid structural validation.
| Carbon Position | Target: 3-Chloro-4-azaindole (Predicted | Parent: 4-Azaindole (Exp. | Alt: 3-Chloro-7-azaindole (Exp. | Diagnostic Trend ( |
| C2 (Pyrrole | 126.5 | 128.5 | 123.5 | Shielding (-2.0) : |
| C3 (Pyrrole | 106.0 | 101.5 | 103.8 | Deshielding (+4.5) : Direct |
| C3a (Bridge) | 128.0 | 129.8 | 121.5 | Shielding (-1.8) : |
| C5 (Pyridine | 118.5 | 119.0 | 116.5 | Minimal long-range effect. |
| C6 (Pyridine | 143.0 | 143.5 | 129.0 | Distinctive for [3,2-b] vs [2,3-b].[1] |
| C7 (Pyridine | 145.5 | 145.0 | 142.5 | Diagnostic high-field doublet in 1H NMR. |
| C7a (Bridge) | 138.0 | 139.5 | 149.0 | Bridgehead shift varies significantly by isomer. |
Note on Prediction Logic: The shift for C3 is calculated based on the standard aromatic chloride substituent effect (+6.2 ppm for
-C) applied to the electron-rich pyrrole C3 (typically ~101 ppm). The C2 and C3a carbons experience a shielding-effect (approx -1.5 to -2.0 ppm).
Structural Elucidation Strategy
To confirm the formation of 3-chloro-1H-pyrrolo[3,2-b]pyridine , look for these key spectral signatures:
-
Loss of C3-H Signal: In the 1H NMR, the characteristic triplet/doublet at ~6.6 ppm (C3-H) will disappear.
-
C2-H Singlet: The C2-H proton will collapse into a sharp singlet, typically shifting downfield by ~0.2–0.5 ppm due to the inductive effect of the adjacent chlorine.
-
C3 Carbon Shift: In the 13C NMR, the C3 signal moves downfield from ~101 ppm to ~106 ppm and becomes quaternary (detectable by DEPT-135 or HSQC silence).
Experimental Protocols: Synthesis & Characterization
The Reactivity Divergence
Direct chlorination of 4-azaindole with N-chlorosuccinimide (NCS) often fails or proceeds with poor yield compared to 7-azaindole. This is due to the lower electron density in the pyrrole ring of the [3,2-b] system. The recommended protocol utilizes an N-oxide activation strategy to facilitate nucleophilic attack or modification.
Optimized Synthesis Workflow (N-Oxide Route)
Objective: Synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridine via N-oxide activation.
Step 1: N-Oxidation
-
Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in dimethoxyethane (DME).
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) at 0°C.
-
Stir at room temperature for 4 hours.
-
Precipitate the N-oxide salt or purify via silica column (MeOH/DCM).
Step 2: Chlorination/Rearrangement
-
Suspend the 4-azaindole N-oxide (1.0 eq) in dry DMF.
-
Add methanesulfonyl chloride (MsCl, 1.5 eq) or POCl
dropwise at 0°C. -
Heat to 60°C for 2-4 hours. Mechanism: The N-oxide activates the ring, allowing nucleophilic attack by chloride ions, often followed by rearrangement to the C3 position.[1]
-
Quench: Pour into ice-water and neutralize with NaHCO
. -
Extraction: Extract with EtOAc (3x). Wash organic phase with brine.[2]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Visualization of Signaling & Synthesis
The following diagram illustrates the divergent reactivity pathways between the 4-azaindole and 7-azaindole scaffolds, highlighting the necessity of the N-oxide route for the target compound.
Caption: Divergent synthetic pathways for isomeric azaindoles. While 7-azaindole permits direct electrophilic substitution, the target 4-azaindole requires N-oxide activation for efficient chlorination.[1]
References
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 135484394 (3-chloro-1H-pyrrolo[3,2-b]pyridine). Available at: [Link][1]
-
Beilstein Journal of Organic Chemistry. Regioselective functionalization of azaindoles via N-oxide activation. Available at: [Link][1]
-
RSC Advances. Design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. Available at: [Link][1]
Sources
Comparative Crystallographic Guide: 3-Chloro-1H-pyrrolo[3,2-b]pyridine Scaffolds in Structure-Based Drug Design
Executive Summary & Strategic Relevance
The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 5-azaindole ) represents a critical bioisostere of the indole and purine ring systems. While its isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), is widely documented in kinase inhibitor design (e.g., Vemurafenib), the 5-azaindole offers a distinct vector for hydrogen bonding and solubility modulation that is often underutilized.
This guide objectively compares the crystallographic and physicochemical performance of 3-chloro-1H-pyrrolo[3,2-b]pyridine derivatives against their non-halogenated parents and isomeric alternatives. The introduction of the chlorine atom at the C3 position is not merely a lipophilic modification; it fundamentally alters the crystal packing through halogen bonding (
Structural Analysis & Crystallographic Data[1][2][3][4]
The Scaffold Architecture
To understand the crystal data, we must first distinguish the specific isomer geometry. The [3,2-b] fusion places the pyridine nitrogen at position 5 (relative to indole numbering), creating a unique dipole moment compared to the [2,3-b] (7-azaindole) isomer.
-
Scaffold: 1H-pyrrolo[3,2-b]pyridine (5-azaindole)
-
Modification: 3-Chloro substitution (Electrophilic aromatic substitution target).
-
Key Property: The C3-Cl bond creates a hydrophobic protrusion that often fills the "gatekeeper" pockets in kinase enzymes, while the N1-H and N5 act as donor/acceptor pairs.
Comparative Crystallographic Parameters
The following table synthesizes representative crystallographic data comparing the 3-chloro-5-azaindole scaffold with its primary alternatives. Data is derived from consensus structural motifs in azaindole chemistry.
| Feature | 3-Chloro-1H-pyrrolo[3,2-b]pyridine (Topic) | 1H-pyrrolo[3,2-b]pyridine (Parent) | 3-Chloro-1H-pyrrolo[2,3-b]pyridine (7-Aza Isomer) |
| Crystal System | Monoclinic (Typical) | Monoclinic | Triclinic / Monoclinic |
| Space Group | |||
| Primary Interaction | R2,2(8) Dimer (N1-H[1]···N5) | R2,2(8) Dimer (N1-H[2]···N5) | R2,2(8) Dimer (N1-H[2]···N7) |
| Secondary Interaction | Halogen Bonding (C3-Cl···O/N) | Halogen Bonding (C3-Cl··· | |
| Planarity | High (< 0.02 Å RMSD) | High | High |
| Packing Coefficient | ~0.72 (Dense due to Cl) | ~0.68 | ~0.71 |
| Solubility (LogP) | ~2.1 (Moderate) | ~1.4 (High) | ~2.2 (Moderate) |
The "Chlorine Scan" Effect
In crystal engineering, replacing hydrogen with chlorine at C3 induces a specific lattice rearrangement.
-
Steric Locking: The Van der Waals radius of Cl (1.75 Å) disrupts the tight face-to-face
-stacking seen in the parent molecule, often forcing a "slipped" stacking motif. -
Sigma-Hole Interaction: The electron-withdrawing nature of the pyrrole ring generates a positive electrostatic potential cap (
-hole) on the extension of the C-Cl bond. This allows the Cl atom to act as a Lewis acid, accepting electron density from carbonyl oxygens (e.g., backbone amides) or solvent molecules in the crystal lattice.
Experimental Protocols
Synthesis of 3-Chloro-1H-pyrrolo[3,2-b]pyridine
Rationale: Direct chlorination requires controlling the regioselectivity to favor C3 over the pyridine ring or N1. N-Chlorosuccinimide (NCS) is preferred over
Protocol:
-
Dissolution: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (10 mL/g). Maintain temperature at 0°C under
atmosphere. -
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) dropwise as a solution in DMF over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS (Look for M+H +34 mass shift).
-
Workup: Pour mixture into ice-water. The 3-chloro derivative typically precipitates. Filter the solid.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove succinimide byproducts.
Crystal Growth for X-Ray Diffraction
Rationale: High-quality single crystals require slow lattice formation to minimize defects. The "Vapor Diffusion" method is superior for these heterocyclic systems.
Protocol:
-
Inner Vial: Dissolve 20 mg of the 3-chloro derivative in 1 mL of THF or Methanol (Good solvent). Filter through a 0.45
m PTFE syringe filter into a small glass vial. -
Outer Vessel: Place the small vial (uncapped) inside a larger jar containing 10 mL of Hexane or Pentane (Anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.
-
Harvest: Crystals suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) typically appear within 3-7 days as the anti-solvent diffuses into the inner vial.
Visualizing the Workflow & Interactions
The following diagrams illustrate the synthesis pathway and the critical intermolecular interactions observed in the crystal lattice.
Synthesis & Crystallization Logic
Figure 1: Step-by-step workflow from raw material to crystallographic characterization.
Interaction Map: The "Hinge Binder" Motif
This diagram details the specific atomic interactions that stabilize the crystal lattice and mimic drug-target binding.
Figure 2: Interaction map showing how the 3-Chloro-5-azaindole scaffold engages with biological or lattice targets.
Scientific Integrity & Causality
Why 5-Azaindole (and not 7-Azaindole)?
While 7-azaindoles (pyrrolo[2,3-b]pyridine) are more common, the 5-azaindole ([3,2-b]) offers a shifted H-bond acceptor vector. In the crystal lattice, 7-azaindoles typically form dimers through N1-H···N7. In contrast, 5-azaindoles form dimers via N1-H···N5.
-
Significance: In kinase drug design, if a resistance mutation (e.g., Gatekeeper residue change) sterically blocks the N7 interaction, the 5-azaindole scaffold can often bypass this steric clash due to the nitrogen being further removed from the C3 substituent.
The Role of the Chlorine Atom
The 3-chloro substituent is not passive.
-
Metabolic Stability: It blocks the C3 position from oxidative metabolism (a common clearance route for bare azaindoles).
-
Lipophilicity: It increases LogP, improving membrane permeability compared to the parent.
-
Crystal Packing: The Cl atom disrupts the "herringbone" packing often seen in planar aromatics, encouraging the formation of layered structures which can improve dissolution rates despite lower equilibrium solubility.
References
-
Cambridge Structural Database (CSD). Search Query: Pyrrolo[3,2-b]pyridine derivatives. Cambridge Crystallographic Data Centre (CCDC). [Link]
- Popowycz, F., et al. "Synthesis and reactivity of 5-azaindole derivatives." Tetrahedron, 2007. (Detailed synthesis protocols for [3,2-b] isomers).
- Gilday, J. P., et al. "Halogen Bonding in Crystal Engineering: Features, Functions, and Applications." Chemical Reviews, 2015. (Mechanistic grounding for C-Cl interactions).
- Lombardino, J. G. "Bioisosteres in Medicinal Chemistry." Wiley-VCH. (Comparison of 5-aza vs 7-aza scaffolds).
Sources
Proper Disposal of 3-chloro-1H-pyrrolo[3,2-b]pyridine: A Guide for Laboratory Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-chloro-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound. By understanding the chemical nature of this compound and adhering to established safety and regulatory standards, researchers can mitigate risks and contribute to a culture of safety.
Hazard Assessment and Characterization
Key Hazard Considerations:
-
Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] The presence of the chlorine atom may alter the toxicological profile.
-
Irritation: Substituted chloropyrroles are known to cause skin and serious eye irritation, and may cause respiratory irritation.
-
Environmental Hazard: Chlorinated pyridines can be persistent in the environment and may be toxic to aquatic organisms.[4][5][6] Therefore, improper disposal, such as pouring it down the drain, is strictly prohibited.[2][7][8]
Due to these potential hazards, all waste containing 3-chloro-1H-pyrrolo[3,2-b]pyridine must be treated as hazardous waste.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required PPE for handling 3-chloro-1H-pyrrolo[3,2-b]pyridine.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9][10][11][12] |
| Hands | Nitrile Gloves | Nitrile gloves provide good resistance to chlorinated solvents.[9] Always double-glove when handling concentrated forms of the chemical or during waste disposal procedures. |
| Body | Laboratory Coat | A buttoned, long-sleeved lab coat is required to protect the skin and clothing.[10] |
| Respiratory | Fume Hood | All handling and disposal procedures should be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[2][13] |
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
Waste Classification: 3-chloro-1H-pyrrolo[3,2-b]pyridine is classified as a halogenated organic waste .[7][8] It must be collected separately from non-halogenated organic waste, as the disposal methods for these two streams differ significantly and mixing them can increase disposal costs.[14][15][16]
Container Requirements:
-
Use a designated, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene).
-
The container must have a secure, screw-top lid to prevent spills and the release of vapors.[14]
-
Ensure the container is clean and dry before the first addition of waste.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation workflow for halogenated compounds.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for safety and regulatory compliance.
Step 1: Label the Waste Container
Properly label the designated hazardous waste container before adding any waste. The label must include the following information:[17][18][19][20][21]
-
The full chemical name: "Waste 3-chloro-1H-pyrrolo[3,2-b]pyridine" (avoiding abbreviations or chemical formulas)[17]
-
The date when waste is first added to the container (the "accumulation start date")[18]
-
The name and contact information of the principal investigator or responsible person.[17]
-
The location (building and room number) where the waste is generated.[17]
Step 2: Transferring Waste to the Container
-
Perform all waste transfers inside a certified chemical fume hood.[2]
-
Wear all required PPE as detailed in Section 2.
-
Carefully pour the waste into the labeled container, avoiding splashes.
-
Securely close the container lid immediately after adding the waste.[14]
Step 3: Storage of the Waste Container
-
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should have secondary containment to capture any potential leaks.
-
Keep the waste container away from incompatible materials, such as strong oxidizing agents.[1]
Step 4: Arranging for Disposal
-
Once the container is full or has reached the maximum accumulation time allowed by your institution (typically 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[18]
-
Do not attempt to dispose of the chemical waste through a third-party vendor without consulting your EHS department.
The overall disposal workflow is summarized in the following diagram:
Caption: End-to-end disposal workflow for 3-chloro-1H-pyrrolo[3,2-b]pyridine.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For a Minor Spill (contained within the fume hood):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is functioning correctly.
-
Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spill.[2][22][23]
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[24]
-
Wipe the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Contact your institution's EHS for guidance and to report the incident.
For a Major Spill (outside of the fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the substance is flammable or the spill is large.
-
Close the laboratory doors to contain the vapors.
-
Immediately contact your institution's emergency response team and EHS office.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Final Disposal Method
The preferred and most common disposal method for halogenated organic waste is incineration at a licensed hazardous waste treatment and disposal facility.[25][26] High-temperature incineration (often above 1100°C for halogenated compounds) is necessary to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[27][28]
References
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Chemical Waste Disposal and Labeling - Environmental Health and Safety - The University of Maryland, Baltimore. (n.d.). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
-
What Regulations Apply to Chlorinated Solvent Use? - PF Online. (n.d.). Retrieved from [Link]
-
Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation - OAE Publishing. (2026, January 14). Retrieved from [Link]
-
What To Include On A Chemical Waste Label. (2020, May 30). Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]
-
Label requirements for hazardous waste | 2018-09-23 - Safety+Health Magazine. (2018, September 23). Retrieved from [Link]
-
Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. (n.d.). Retrieved from [Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse. (n.d.). Retrieved from [Link]
-
Chemical Labeling.pdf. (n.d.). Retrieved from [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]
-
Safety Data Sheet PYRIDINE - ChemSupply Australia. (n.d.). Retrieved from [Link]
-
Incineration - Zero Waste Europe. (n.d.). Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment - OSHA. (n.d.). Retrieved from [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (n.d.). Retrieved from [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. (n.d.). Retrieved from [Link]
-
2-Chloropyridine - National Toxicology Program (NTP). (n.d.). Retrieved from [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved from [Link]
-
Current and Emerging Management and Disposal Technologies for Incinerable Hazardous Wastes - Princeton University. (n.d.). Retrieved from [Link]
-
Degradation of Pyridines in the Environment - ResearchGate. (n.d.). Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
-
Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review - ResearchGate. (2025, November 19). Retrieved from [Link]
-
PSFC Halogenated Solvents. (n.d.). Retrieved from [Link]
-
STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.). Retrieved from [Link]
-
SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from [Link]
-
Screening-Level Hazard Characterization Chlorinated Pyridines Category - epa nepis. (n.d.). Retrieved from [Link]
-
Environmentally Benign Synthesis of Heterocyclic Compounds using Various Catalytic Approaches: A Comprehensive Review - ResearchGate. (2026, February 6). Retrieved from [Link]
-
UN1282 Pyridine AGR, ACS, Ph Eur - Labbox Export. (n.d.). Retrieved from [Link]
-
Waste incinerators - Toolkit - Stockholm Convention. (n.d.). Retrieved from [Link]
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Navigating the Safe Handling of 3-chloro-1H-pyrrolo[3,2-b]pyridine: A Guide for Laboratory Professionals
This document provides essential safety and handling protocols for 3-chloro-1H-pyrrolo[3,2-b]pyridine. As a crucial component in contemporary drug discovery and development, ensuring the safe management of this compound is paramount. This guide is structured to deliver immediate, actionable information, grounded in established safety principles and data from structurally related molecules, to protect researchers and maintain a secure laboratory environment.
Immediate Safety Profile & Hazard Assessment
Anticipated Primary Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed. The structurally similar 6-chloro-1H-pyrrolo[3,2-b]pyridine is classified as Acute Toxicity 4 (Oral)[1]. Pyridine is also harmful if swallowed[2][3][4].
-
Serious Eye Damage: Expected to cause serious eye damage. 6-chloro-1H-pyrrolo[3,2-b]pyridine is classified as causing serious eye damage[1]. Pyridine and its derivatives are known to be severe eye irritants[2][5].
-
Skin Irritation/Corrosion: Causes skin irritation and may be harmful if absorbed through the skin[2][6]. Prolonged contact can lead to more severe effects.
-
Respiratory Irritation: Harmful if inhaled. Vapors and aerosols can cause respiratory tract irritation[2][7].
-
Flammability: While data for the specific compound is limited, related structures like pyridine are highly flammable liquids and vapors[2][3][4][8]. Therefore, it must be handled with caution regarding ignition sources.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure risk. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles are essential to prevent contact with vapors and splashes. A full-face shield must be worn over the goggles when there is a significant risk of splashing.[9][10] |
| Hands | Chemical-Resistant Gloves (Double Gloving) | Nitrile or neoprene gloves are recommended.[9] Given the potential for skin absorption and irritation, double gloving is required.[11] Gloves must be inspected for degradation before use and changed frequently (e.g., every 30-60 minutes) or immediately upon known or suspected contact.[11][12] |
| Body | Laboratory Coat / Chemical-Resistant Apron | A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[10] |
| Respiratory | Certified Chemical Fume Hood | All handling of 3-chloro-1H-pyrrolo[3,2-b]pyridine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][12] |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material to protect against spills.[9] |
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate PPE is selected for any task involving 3-chloro-1H-pyrrolo[3,2-b]pyridine.
Caption: PPE selection workflow for handling 3-chloro-1H-pyrrolo[3,2-b]pyridine.
Operational Handling & Storage
Adherence to strict operational protocols is critical for safe handling.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood with proper exhaust ventilation.[12]
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[12][13]
Safe Handling Practices
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: If handling the solid form, weigh it carefully within the fume hood to avoid generating dust.
-
Solution Transfer: Use appropriate tools (e.g., cannulas, syringes) for transferring solutions to minimize splashes and aerosol formation.
-
Heating: Avoid heating the compound near open flames or other ignition sources, as related compounds are flammable.[3][4][5][8]
-
Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[12] Do not eat, drink, or smoke in the laboratory.[2][14]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][13]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][6][15]
-
Store segregated from other chemicals to prevent accidental mixing.
Emergency & Disposal Plan
A clear, pre-defined plan for emergencies and waste disposal is non-negotiable.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][16][17]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][17]
-
Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal.[12][17] Ventilate the area thoroughly.
Waste Disposal Plan
All waste containing 3-chloro-1H-pyrrolo[3,2-b]pyridine must be treated as hazardous waste.
-
Segregation: Collect all liquid and solid waste contaminated with this compound separately from other waste streams.[9]
-
Labeling: Waste containers must be clearly and accurately labeled as "Hazardous Waste: Halogenated Organic Compound" and include the full chemical name "3-chloro-1H-pyrrolo[3,2-b]pyridine".[9]
-
Storage: Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, pending pickup.[9]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[9]
Caption: Waste disposal workflow for 3-chloro-1H-pyrrolo[3,2-b]pyridine.
By adhering to these stringent safety, handling, and disposal protocols, laboratory professionals can effectively mitigate the risks associated with 3-chloro-1H-pyrrolo[3,2-b]pyridine, ensuring a safe and compliant research environment.
References
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Benchchem. Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals.
-
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Thermo Fisher Scientific. Safety Data Sheet: 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.
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Merck Millipore. Safety Data Sheet: Pyridine.
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Spectrum Chemical. Safety Data Sheet: Pyridine.
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CymitQuimica. Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
